2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile
Overview
Description
2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the chromene familyThese compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is the tubulin protein , specifically within the colchicine binding site . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell movement, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target by binding within the colchicine binding site of the tubulin protein . This interaction can significantly impact the function of tubulin proteins, which can lead to changes in cell structure and function .
Biochemical Pathways
The interaction of this compound with tubulin proteins affects the assembly and disassembly of microtubules, a key component of the cell’s cytoskeleton . This can disrupt various cellular processes, including cell division, and lead to cell death .
Pharmacokinetics
The compound’s interaction with tubulin proteins suggests it can penetrate cell membranes to reach its intracellular target .
Result of Action
The binding of this compound to tubulin proteins can lead to the disruption of microtubule dynamics, which can inhibit cell division and lead to cell death . This makes it a promising candidate for anticancer therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cell can potentially interfere with the compound’s binding to its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of salicylaldehyde, malononitrile, and a pyridine derivative under basic conditions. The reaction is often catalyzed by a base such as piperidine and carried out in an ethanol solvent . The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced chromene derivatives.
Substitution: Alkylated or acylated chromene derivatives.
Scientific Research Applications
2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-aryl-4H-chromene-3-carbonitriles: These compounds share a similar chromene core but differ in the substituents on the aryl ring.
2-aminochromeno[2,3-b]pyridine-3-carbonitriles: These derivatives have a pyridine ring fused to the chromene core, similar to the target compound.
Uniqueness
2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is unique due to the presence of both a pyridine ring and a nitrile group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and its antimicrobial properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-amino-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-10-16-18(14-6-3-7-22-11-14)15-8-12-4-1-2-5-13(12)9-17(15)23-19(16)21/h1-9,11,18H,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDAHWBHOGLRHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181260 | |
Record name | 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861208-23-3 | |
Record name | 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861208-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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